2-(4-fluorophenyl)-1H-quinazolin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMXCFSRQIHRHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360022 | |
| Record name | 2-(4-fluorophenyl)-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190838-76-7 | |
| Record name | 2-(4-fluorophenyl)-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Fluorophenyl 1h Quinazolin 4 One and Analogues
Development of Core Quinazolinone Structures Bearing a 4-Fluorophenyl Moiety at C-2
The construction of the fundamental 2-(4-fluorophenyl)-1H-quinazolin-4-one framework is achieved through various synthetic routes. These methods primarily focus on forming the pyrimidinone ring by cyclizing precursors that already contain the necessary phenyl and fluorophenyl groups.
Classical approaches to quinazolinone synthesis typically involve a two-component cyclocondensation reaction. A common and straightforward method involves the reaction of anthranilamide (a derivative of 2-aminobenzoic acid) with 4-fluorobenzaldehyde. In one documented synthesis of 2-(4-fluorophenyl)-quinazolin-4(3H)-one, the reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and sodium bisulfite (NaHSO3) in a high-boiling solvent like dimethylacetamide (DMAC) at elevated temperatures. nih.gov This general strategy involves the initial formation of a Schiff base between the aldehyde and the amino group of anthranilamide, followed by an intramolecular cyclization and subsequent oxidation to yield the stable aromatic quinazolinone ring system.
Another established route utilizes isatoic anhydride (B1165640) as the starting material, which reacts with primary amines and an aldehyde in a one-pot condensation. uobaghdad.edu.iq This method first involves the ring-opening of isatoic anhydride by the amine to form an anthranilamide intermediate, which then condenses with the aldehyde and cyclizes. uobaghdad.edu.iq
Variations of these cyclization reactions have been developed to improve yields and reaction conditions. For instance, acid-catalyzed reactions of anthranilamides with ketoalkynes can produce 2-aryl-quinazolin-4(3H)-ones through a selective breaking of the C-C triple bond. frontiersin.org Furthermore, base-promoted SNAr (Nucleophilic Aromatic Substitution) reactions between ortho-fluorobenzamides and amides provide an alternative pathway to the quinazolinone core. nih.govacs.org
| Starting Material 1 | Starting Material 2 | Key Reagents/Catalyst | Solvent | Conditions | Product | Ref |
| 2-Aminobenzamide | 4-Fluorobenzaldehyde | PTSA, NaHSO3 | DMAC | 120 °C, 16-20 h | This compound | nih.gov |
| Anthranilamide | Ketoalkynes | Trifluoroacetic acid (TFA) | Not Specified | Oxidant-free | 2-Aryl(alkyl)-quinazolin-4(3H)-ones | frontiersin.org |
| o-Fluorobenzamide | Amides | Base (e.g., K2CO3) | Not Specified | Heat | 2-Substituted quinazolin-4(3H)-ones | nih.govacs.org |
Multi-component reactions (MCRs) have emerged as a powerful tool for the rapid and efficient synthesis of complex molecules like quinazolinones from simple starting materials in a single step. researchgate.netorgchemres.org These reactions offer advantages in terms of atom economy, reduced waste, and the ability to generate diverse molecular libraries. nih.gov
One notable MCR is the Ugi four-component reaction (Ugi-4CR). researchgate.netnih.gov A modified Ugi-based protocol can be used to generate diverse polycyclic quinazolinones. This approach may involve an initial Ugi reaction using components like an isocyanide, an aldehyde, an amine (or ammonia), and a carboxylic acid, followed by a cyclization step, such as a palladium-catalyzed annulation, to form the final quinazolinone scaffold. researchgate.netnih.gov This strategy allows for the incorporation of various substituents, including the 4-fluorophenyl group, by selecting the appropriate aldehyde. researchgate.net
Another efficient one-pot, three-component synthesis involves the reaction of isatoic anhydride, an aromatic aldehyde (like 4-fluorobenzaldehyde), and a nitrogen source such as urea (B33335) or an amine, often under solvent-free conditions or with a catalyst. uobaghdad.edu.iqorgchemres.orgresearchgate.net
| Reaction Type | Component 1 | Component 2 | Component 3 | Component 4 | Key Steps | Ref |
| Ugi-4CR based | Carboxylic Acid | Isocyanide | Aldehyde | Ammonia | Ugi reaction followed by Pd-catalyzed annulation | researchgate.netnih.gov |
| Three-component | Isatoic Anhydride | Aromatic Aldehyde | Urea / Amine | - | One-pot condensation and cyclization | orgchemres.orgresearchgate.net |
Strategic Derivatization of the this compound Scaffold
Once the core this compound structure is synthesized, it serves as a versatile scaffold for further chemical modifications. These derivatizations are crucial for tuning the molecule's physicochemical properties and biological activities.
The nitrogen atom at the N-3 position of the quinazolinone ring is a common site for derivatization. Its nucleophilic character after deprotonation allows for the introduction of a wide array of substituents. These modifications often involve alkylation or acylation reactions to attach linkers, which can then be connected to other functional groups or heterocyclic rings. nih.govorgchemres.orgrsc.org
For example, quinazolinone derivatives have been synthesized where the N-3 position is functionalized with a thiazole (B1198619) acetamide (B32628) moiety. researchgate.net This involves a multi-step synthesis where the initial quinazolinone core is first reacted to introduce a handle, which is then elaborated to include the thiazole ring and subsequent amide linkage. researchgate.net In other work, various linkers, such as bromoalkanes, are used to connect the N-3 nitrogen to other cyclic systems, including triazoles. nih.govresearchgate.net The synthesis of quinazolin-4-one/3-cyanopyridin-2-one hybrids demonstrates the attachment of a complex heterocyclic system via a thioacetamide (B46855) linker originating from the N-3 position. nih.gov
These modifications are often guided by the goal of targeting specific biological interactions, and the choice of the N-3 substituent can significantly impact the compound's activity. nih.gov
| Scaffold | Reagent | Type of Modification | Attached Moiety | Ref |
| 2-Methyl-4-oxoquinazoline | Ethyl 2-bromoacetate | N-3 Alkylation | Thiazole acetate/acetamide linker | researchgate.net |
| Dihydroquinazolinone | Propargyl bromide | N-3 Alkylation | Propargyl group (for click chemistry) | researchgate.net |
| 2-Mercapto-quinazolin-4(3H)-one | N-(4-acetylphenyl)-2-bromoacetamide | N-3 Acylation/Linkage | Acetamide linker for pyridin-2-one | nih.gov |
| Quinazolin-4(3H)-one | Various dibromoalkanes | N-3 Alkylation | Alkyl linkers for various heterocycles | nih.gov |
Besides the N-3 position, the fused benzene (B151609) ring of the quinazolinone scaffold offers other sites for modification, primarily at positions C-6 and C-7. Substituents at these positions can modulate the electronic properties and steric profile of the molecule, leading to enhanced biological activity.
For instance, the introduction of methoxy (B1213986) groups at the C-5 and C-7 positions has been explored. nih.gov The synthesis of these analogues starts from a correspondingly substituted aniline, such as 3,5-dimethoxyaniline, which is then converted into the required 2-amino-4,6-dimethoxybenzamide (B1287547) intermediate before the final cyclization to form the quinazolinone ring. nih.gov Similarly, iodo-substituents have been introduced at the C-6 position to create 3-heteroaryl-quinazolin-4-ones, providing a handle for further cross-coupling reactions. researchgate.net These modifications are often part of a strategy to optimize interactions with biological targets. nih.govresearchgate.net
| Position | Substituent | Starting Material Example | Purpose | Ref |
| C-5, C-7 | Methoxy (-OCH3) | 3,5-Dimethoxyaniline | Activity enhancement | nih.gov |
| C-6 | Iodo (-I) | Substituted anthranilic acid | Intermediate for further synthesis | researchgate.net |
| C-6, C-8 | Nitro (-NO2) | Substituted anthranilamide | Intermediate for further functionalization | mdpi.com |
Structure Activity Relationship Sar Studies of 2 4 Fluorophenyl 1h Quinazolin 4 One Derivatives
Impact of the 4-Fluorophenyl Moiety at C-2 on Diverse Biological Activities
The presence of a 4-fluorophenyl group at the C-2 position of the quinazolin-4-one core is a critical determinant of the biological activity of these compounds. This particular substitution has been shown to be favorable for a range of therapeutic effects, including antibacterial and anti-inflammatory actions.
In the context of antibacterial activity, the electronic nature of the substituent on the phenyl ring at C-2 plays a significant role. Studies have shown that electron-withdrawing groups tend to enhance antibacterial potency. The 4-fluorophenyl group, with the fluorine atom acting as an electron-withdrawing substituent, contributes positively to the antibacterial profile of these molecules. For instance, in a series of 4(3H)-quinazolinone derivatives, compounds bearing a 4-fluorophenyl group at C-2 were found to be active against Staphylococcus aureus. acs.org
Influence of Substituent Variations at the N-3 Position on Biological Potency and Selectivity
The N-3 position of the 2-(4-fluorophenyl)-1H-quinazolin-4-one scaffold offers a valuable site for chemical modification, and substitutions at this position have a profound impact on the biological potency and selectivity of the resulting derivatives. A wide range of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties, have been introduced at this position, leading to compounds with diverse pharmacological profiles, particularly in the realms of anticancer and anti-inflammatory activities.
In the pursuit of potent anticancer agents, the nature of the substituent at the N-3 position has been shown to be a key factor. For instance, in a series of quinazolin-4-one/3-cyanopyridin-2-one hybrids designed as dual EGFR and BRAFV600E inhibitors, the antiproliferative activity was significantly dependent on the N-3 substituent of the quinazoline (B50416) moiety. A derivative with an allyl group at N-3 demonstrated more pronounced activity compared to its counterparts with ethyl or phenyl groups, indicating the crucial role of the allyl group in enhancing antiproliferative effects. nih.gov This suggests that the size, shape, and electronic properties of the N-3 substituent are critical for optimal interaction with the target enzymes.
Similarly, for anti-inflammatory activity, modifications at the N-3 position have been explored to modulate the expression of inflammatory genes. Studies on quinazolinone derivatives have shown that aliphatic substituents at the N-3 position can lead to good to excellent inhibition of inflammatory gene expression, including COX-2, iNOS, and IL-1β mRNA. nih.gov However, the length of the aliphatic chain is a critical parameter; chains longer than eight carbons may introduce steric hindrance, negatively impacting the inhibition of proteins involved in the inflammatory cascade, such as NF-κB. nih.gov The introduction of different heterocyclic rings at position 3 has also been suggested as a strategy to increase biological activity. nih.govresearchgate.net
The following table summarizes the influence of various N-3 substituents on the biological activity of 2-phenyl-4(3H)-quinazolinone derivatives, which can be extrapolated to the 2-(4-fluorophenyl) series:
| N-3 Substituent | Target/Activity | Observation | Reference(s) |
| Allyl group | Anticancer (Antiproliferative) | More potent than ethyl or phenyl groups in quinazolin-4-one/3-cyanopyridin-2-one hybrids. | nih.gov |
| Aliphatic chains | Anti-inflammatory (Inhibition of inflammatory gene expression) | Good to excellent inhibition. Chains longer than eight carbons may cause steric hindrance. | nih.gov |
| Various heterocyclic moieties | General biological activity | Suggested to increase overall activity. | nih.govresearchgate.net |
| Substituted amino groups | Antimicrobial | Can improve antimicrobial activity. | nih.gov |
These findings underscore the importance of the N-3 position as a key handle for fine-tuning the biological properties of this compound derivatives, allowing for the optimization of potency and selectivity for specific therapeutic targets.
Correlation between Core Quinazolinone Modifications and Specific Enzyme Inhibition Profiles
Modifications to the core this compound structure have been shown to directly correlate with the inhibition of specific enzymes, which is a cornerstone of their therapeutic effects. These structural alterations can influence the compound's affinity and binding mode within the active site of target enzymes, leading to enhanced potency and selectivity. Key enzymes targeted by these derivatives include various kinases involved in cancer progression and enzymes implicated in inflammation.
One of the most extensively studied targets for quinazolinone derivatives is the Epidermal Growth Factor Receptor (EGFR) kinase. The quinazoline scaffold serves as a potent hinge-binding motif in the ATP-binding site of EGFR. Modifications, particularly at the C-4 position of the quinazoline ring, have been shown to be critical for potent inhibition. For example, the introduction of a 4-anilino group is a well-established strategy for developing potent EGFR inhibitors. mdpi.com Furthermore, merging the 4-anilino-quinazoline motif with other pharmacophores, such as a hydroxamic acid moiety, can lead to multi-targeted inhibitors that affect not only EGFR but also other enzymes like histone deacetylases (HDACs). mdpi.com
Beyond EGFR, quinazolinone derivatives have been designed to inhibit other kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and BRAF. The design of these inhibitors often involves tailoring the substituents at the N-3 position to interact with specific residues in the kinase domain. For instance, quinazolinone N-acetohydrazides have been developed as type II multi-kinase inhibitors, where the quinazolinone moiety occupies the front pocket of the binding sites of VEGFR-2, FGFR-1, and BRAF kinases. researchgate.net
In the context of anti-inflammatory activity, quinazolinone derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2). The mechanism of action often involves the suppression of the NF-κB pathway, which in turn downregulates the expression of COX-2. nih.gov The substitution pattern on the quinazolinone core, including aliphatic chains at the N-3 position, can modulate the extent of this inhibition. nih.gov
The following table illustrates the correlation between specific modifications to the quinazolinone core and their enzyme inhibition profiles:
| Quinazolinone Core Modification | Target Enzyme(s) | Effect | Reference(s) |
| 4-Anilino substitution | EGFR | Potent inhibition | mdpi.com |
| N-3 acetohydrazide linkage | VEGFR-2, FGFR-1, BRAF | Multi-kinase inhibition | researchgate.net |
| Aliphatic substitution at N-3 | COX-2 (via NF-κB pathway) | Downregulation of gene expression | nih.gov |
| Merging with hydroxamic acid moiety | EGFR, HDACs | Multi-target inhibition | mdpi.com |
These examples demonstrate that rational modifications of the this compound core can lead to the development of potent and selective inhibitors of a variety of clinically relevant enzymes.
SAR Driving Potent Anticancer Activity
The this compound scaffold has been extensively explored for the development of potent anticancer agents. The structure-activity relationship (SAR) studies in this area have revealed several key structural features that are crucial for high cytotoxic and enzyme-inhibitory activity. These studies have largely focused on optimizing substitutions at the C-2, N-3, and other positions of the quinazolinone ring to enhance interactions with cancer-related targets, most notably protein kinases.
The substituent at the N-3 position is a critical determinant of antiproliferative activity. As mentioned previously, an allyl group at N-3 can confer greater potency than ethyl or phenyl groups in certain hybrid molecules. nih.gov This highlights the importance of the size and nature of this substituent for optimal target engagement.
Furthermore, substitutions on the quinazolinone's benzene (B151609) ring (positions 5 through 8) can significantly modulate anticancer activity. The introduction of electron-donating groups, such as methoxy (B1213986) groups at positions 6 and 7, has been shown to increase the activity of some quinazoline derivatives. mdpi.com Conversely, the presence of a halogen atom, such as bromine at position 6, has been incorporated into the design of potent dual EGFR/HER2 inhibitors. mdpi.com
The following table summarizes key SAR findings for the anticancer activity of quinazolinone derivatives:
| Position of Substitution | Substituent Type | Impact on Anticancer Activity | Reference(s) |
| N-3 | Allyl group | Enhanced antiproliferative activity compared to ethyl or phenyl. | nih.gov |
| C-6, C-7 | Electron-donating groups (e.g., dimethoxy) | Increased activity in some series. | mdpi.com |
| C-6 | Halogen (e.g., Bromo) | Incorporated in potent dual EGFR/HER2 inhibitors. | mdpi.com |
| C-4 of the 2-phenyl ring | Electron-withdrawing groups (-Cl, -Br, -F) | Higher inhibitory activity compared to electron-donating groups. | mdpi.com |
These SAR insights have been instrumental in the design of numerous quinazolinone-based anticancer agents, some of which have advanced to clinical use. The continuous exploration of new substitution patterns holds promise for the development of next-generation anticancer drugs with improved efficacy and selectivity.
SAR for Enhanced Antimicrobial Efficacy
Derivatives of this compound have demonstrated notable potential as antimicrobial agents. Structure-activity relationship (SAR) studies have been crucial in identifying the molecular features that contribute to their efficacy against various bacterial and fungal strains. These studies have revealed that modifications at several positions on the quinazolinone scaffold can significantly enhance antimicrobial activity.
Substitutions at the N-3 position of the quinazolinone ring are of particular importance. The introduction of different moieties at this position can modulate the antimicrobial spectrum and potency. For instance, the presence of a substituted aromatic ring at position 3 is considered essential for antimicrobial activity. nih.gov Furthermore, incorporating urea (B33335) and thiourea (B124793) functionalities, especially in conjunction with a fluoro group, has been shown to result in highly potent antibacterial compounds. nih.gov
The nature of the substituent at the C-2 position also plays a role, although the core focus here is on the 2-(4-fluorophenyl) moiety. It is worth noting that in broader quinazolinone SAR, small groups like methyl or functional groups like amine or thiol at C-2 are often cited as being important for antimicrobial action. nih.gov
Halogenation of the benzene ring of the quinazolinone core is another key strategy for enhancing antimicrobial efficacy. The presence of halogen atoms, particularly at positions 6 and 8, can significantly improve activity. nih.gov For example, the introduction of iodine at these positions has been shown to lead to a marked increase in antibacterial potency. nih.gov
The following table provides a summary of the SAR for enhanced antimicrobial activity of quinazolinone derivatives:
| Position of Substitution | Substituent Type | Impact on Antimicrobial Activity | Reference(s) |
| N-3 | Substituted aromatic ring | Essential for activity. | nih.gov |
| N-3 | Urea/Thiourea with a fluoro group | Highly potent activity. | nih.gov |
| C-6, C-8 | Halogen (e.g., Iodine) | Significantly improved antibacterial activity. | nih.gov |
| C-2 | Methyl, amine, or thiol groups | Considered important for activity in broader quinazolinone series. | nih.gov |
These SAR principles guide the design of new this compound derivatives with improved antimicrobial profiles, offering potential avenues for the development of novel antibiotics and antifungals.
SAR for Optimal Anti-inflammatory Response
The this compound framework has served as a template for the development of novel anti-inflammatory agents. Structure-activity relationship (SAR) studies have been instrumental in elucidating the structural requirements for an optimal anti-inflammatory response. These investigations have primarily focused on the influence of substituents at the N-3 position and on the benzene ring of the quinazolinone nucleus.
As discussed in section 4.2, the N-3 position is a key site for modification to modulate anti-inflammatory activity. The introduction of aliphatic substituents at this position can lead to significant inhibition of inflammatory gene expression. nih.gov The length of the alkyl chain is a critical factor, with shorter to medium-length chains being more favorable.
Substitutions on the benzene portion of the quinazolinone ring also play a crucial role in determining anti-inflammatory potency. In some series of 2-phenyl quinazolinone derivatives, the nature of the substituent on the phenyl ring at C-2 was found to be important. Compounds with electron-releasing groups, such as 4-alkyl and alkoxy, exhibited better anti-inflammatory activity than those with electron-withdrawing groups like 4-nitro and halogens. mdpi.com This is an interesting contrast to the SAR for antibacterial activity, where electron-withdrawing groups are often favored.
Furthermore, the introduction of specific heterocyclic systems at various positions can enhance anti-inflammatory effects. For example, the incorporation of a nicotinyl-5-pyridyl thiadiazole moiety has been shown to yield high activity, comparable to the standard drug ibuprofen. researchgate.net
The following table summarizes the SAR for optimal anti-inflammatory response in quinazolinone derivatives:
| Position of Substitution | Substituent Type | Impact on Anti-inflammatory Activity | Reference(s) |
| N-3 | Aliphatic chains (not exceeding eight carbons) | Good to excellent inhibition of inflammatory gene expression. | nih.gov |
| C-2 Phenyl Ring | Electron-releasing groups (e.g., alkyl, alkoxy) | Higher activity than electron-withdrawing groups in some series. | mdpi.com |
| General | Incorporation of specific heterocycles (e.g., nicotinyl-5-pyridyl thiadiazole) | Can lead to high activity. | researchgate.net |
These SAR findings provide a roadmap for the rational design of this compound derivatives as potent and selective anti-inflammatory agents, potentially with improved safety profiles compared to existing drugs.
Computational and in Silico Studies for 2 4 Fluorophenyl 1h Quinazolin 4 One
Molecular Docking Analyses: Ligand-Protein Interactions and Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand, such as 2-(4-fluorophenyl)-1H-quinazolin-4-one, and its protein target.
The quinazolin-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of binding to a diverse range of biological targets. mdpi.com Molecular docking studies have identified several key protein targets for derivatives of this scaffold.
One specific study identified 2-(4-fluorophenyl)-quinazolin-4(3H)-one as a novel inhibitor of tyrosinase , an enzyme involved in melanin (B1238610) production. researchgate.net Molecular docking analysis revealed that the compound could block the catalytic center of the enzyme, thereby affecting the mass transfer rate. researchgate.net
For other quinazolinone derivatives, docking studies have revealed interactions with various cancer-related protein kinases and other enzymes. These targets include:
Epidermal Growth Factor Receptor (EGFR) : The quinazoline (B50416) core is a well-established scaffold for EGFR inhibitors. rsc.orgnih.govnih.gov Docking studies show that the quinazolinone ring system often forms crucial hydrogen bonds with key residues in the ATP binding site, such as Met769. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : As a target for anti-angiogenic therapy, VEGFR-2 has been studied in complex with quinazolinone derivatives. rsc.orgnih.gov
Poly(ADP-ribose) polymerase-1 (PARP-1) : The quinazolinone ring can form hydrogen bonds with backbone atoms like Gly863 in the PARP-1 active site. nih.gov
Bromodomain-containing protein 4 (BRD4) : The carbonyl oxygen and nitrogen atoms of the quinazolinone ring have been shown to form key hydrogen bonding interactions with the amide group of Asn433. nih.gov
Histone Deacetylase 6 (HDAC6) : Quinazolin-4(3H)-one has been used as a "cap group" in the design of HDAC6 inhibitors. mdpi.com
Dihydrofolate reductase (DHFR) : Quinazolinone derivatives have been investigated as inhibitors of DHFR, a crucial enzyme in cell proliferation. nih.gov
The active sites of these proteins are typically characterized by a combination of hydrophobic pockets and specific amino acid residues capable of forming hydrogen bonds, which accommodate the quinazolinone scaffold and its substituents.
A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (in kcal/mol). A lower (more negative) value typically indicates a more stable and potent ligand-protein interaction. Studies on various quinazolinone derivatives have reported a wide range of binding affinities, reflecting their diverse targets and substitution patterns. nih.gov
For instance, a quinazolin-4(3H)-one-morpholine hybrid compound showed excellent predicted binding affinities against VEGFR2 (-12.407 kcal/mol) and EGFR (-10.359 kcal/mol). nih.gov Another study on quinazolinone-1,2,4-triazole hybrids targeting PARP-10 reported binding affinities as high as -10.8 kcal/mol. ijmphs.com In the case of 2-(4-fluorophenyl)-quinazolin-4(3H)-one , its inhibitory activity against tyrosinase (IC50 = 120±2 μM) was rationalized through its binding mode predicted by docking analysis. researchgate.net
Table 1: Predicted Binding Affinities of Selected Quinazolinone Derivatives against Various Protein Targets
| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Quinazolin-4(3H)-one-morpholine hybrid | VEGFR2 | -12.407 | nih.gov |
| Quinazolin-4(3H)-one-morpholine hybrid | VEGFR1 | -11.744 | nih.gov |
| Quinazolinone-1,2,4-triazole hybrid | PARP-10 | -10.8 | ijmphs.com |
| Quinazolin-4(3H)-one-morpholine hybrid | EGFR | -10.359 | nih.gov |
| Quinazolinone-based PARP-1 inhibitor | PARP-1 | -10.343 | rjsocmed.com |
| Lead Compound 1 (BRD4/PARP1 dual inhibitor) | BRD4 | -7.052 | nih.gov |
| Lead Compound 1 (BRD4/PARP1 dual inhibitor) | PARP-1 | -6.343 | nih.gov |
Molecular Dynamics (MD) Simulations: Conformational Dynamics and Stability of Ligand-Receptor Complexes
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. nih.gov MD simulations have been applied to quinazolinone derivatives to validate docking poses and understand the durability of key interactions. nih.govnih.gov
In these studies, ligand-protein complexes are submerged in a simulated physiological environment, and their movements are tracked over nanoseconds. mdpi.com Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed. Stable RMSD values for the complex indicate that the ligand remains securely bound in the active site without significant conformational changes. nih.gov
For example, MD simulations of a quinazolin-4(3H)-one-morpholine hybrid bound to VEGFR1 and VEGFR2 showed that the complexes were highly stable, with crucial hydrogen bond interactions maintained for over 90% of the simulation time. nih.gov Similarly, 10 ns MD simulations of novel quinazolinone inhibitors of Matrix Metalloproteinase-13 (MMP-13) confirmed the stability of the binding mode and the importance of hydrogen bonds with residues like Ser250 and Gly248. nih.gov These simulations provide a higher level of confidence in the binding hypotheses generated from molecular docking. nih.govnih.gov
Advanced Quantum Mechanical Calculations (e.g., DFT Studies)
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT studies on quinazolinone-related structures provide insights that are not accessible through classical methods like docking or MD simulations.
DFT calculations have been employed to:
Analyze Rotational Stability : One study used DFT to investigate the rotational barriers around the N-C bond in 2-aryl-3-(2-fluorophenyl)quinazolin-4-ones, revealing how steric repulsion affects the molecule's conformation. elsevierpure.com
Predict Molecular Reactivity : DFT studies can predict the reactivity of molecules, as demonstrated in a study of quinazoline derivatives designed as acetylcholinesterase inhibitors. nih.gov
Determine Tautomeric Stability : Researchers have used DFT to assess the relative stabilities of different tautomeric and isomeric forms of quinazolinone derivatives in various media, showing how environmental factors can influence the molecule's structure. nih.govdntb.gov.ua
These advanced calculations help to build a more complete picture of the molecule's intrinsic chemical properties, which ultimately govern its biological activity.
Pharmacophore Modeling for De Novo Design and Lead Optimization
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target. The quinazolinone scaffold is a common feature in many pharmacophore models.
For instance, a pharmacophore model developed to identify novel EGFR inhibitors included features like hydrogen bond acceptors and aromatic rings, which are characteristic of the quinazoline core and its typical binding mode. nih.gov In another study, a 3D-QSAR-based pharmacophore model was developed from known quinazoline-based acetylcholinesterase inhibitors to guide the search for new active compounds. nih.gov These models serve as powerful templates for optimizing existing leads or for the de novo design of entirely new molecules with predicted activity.
Virtual Screening Strategies for Novel Lead Identification
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. The this compound structure and its derivatives serve as excellent starting points for such campaigns.
Pharmacophore models based on the quinazolinone scaffold are often used as 3D queries to filter large chemical databases like ZINC, Asinex, and Chembridge. nih.govnih.gov Hits from this initial filtering are then typically subjected to further computational analysis, such as molecular docking and binding energy calculations, to refine the selection of candidates for experimental testing. This strategy accelerates the discovery of novel lead compounds by focusing resources on molecules with a higher probability of success. nih.gov
Future Research Directions and Therapeutic Potential of 2 4 Fluorophenyl 1h Quinazolin 4 One
Advancements in Synthetic Methodologies for Novel Analogues
The therapeutic potential of the quinazolin-4-one core is continually expanding through the development of innovative and efficient synthetic strategies. These advancements allow for the creation of diverse libraries of novel analogues of 2-(4-fluorophenyl)-1H-quinazolin-4-one, facilitating extensive structure-activity relationship (SAR) studies.
Future synthetic research focuses on several key areas:
Green Chemistry Approaches: Environmentally benign pathways are being developed to synthesize quinazolin-4-one derivatives. For instance, a t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl (B1604629) alcohols has been established that operates under solvent- and transition-metal-free conditions, offering an efficient and clean alternative to traditional methods. dntb.gov.ua
Catalytic Systems: Novel catalytic methods are being introduced to improve yield and versatility. Metal-free catalytic systems for intramolecular oxidative C-H amination have enabled the synthesis of complex fused quinazolinones with high yields. nih.gov Similarly, the use of recoverable, heterogeneous nanoporous catalysts is being explored for the synthesis of 4-oxo-quinazoline derivatives, which allows for easy catalyst recovery and reuse. dntb.gov.ua
Multi-Component Reactions (MCRs): MCRs are being employed to construct complex quinazolinone structures in a single step from simple starting materials. Microwave-assisted one-pot, three-component reactions have been used to produce 2,3-dihydroquinazolin-4(1H)-ones, offering higher yields compared to conventional reflux conditions. nih.gov
Hybrid Synthesis: Methodologies are being refined to create hybrid molecules that combine the quinazolin-4-one scaffold with other pharmacologically active moieties. Techniques like palladium-catalyzed C-C coupling and click chemistry are used to link quinazolin-4-ones with fragments such as 1,2,3-triazoles, 1,3,4-oxadiazoles, and glycosides, aiming to produce compounds with dual or enhanced activity. sciencescholar.usresearchgate.netfrontiersin.orgnih.gov
These advanced synthetic routes are crucial for systematically modifying the this compound structure at various positions (e.g., N-3, C-2, and the benzene (B151609) ring) to optimize pharmacokinetic and pharmacodynamic properties.
Discovery of Highly Selective and Potent Modulators for Specific Biological Targets
A primary focus of future research is the design of this compound analogues that exhibit high potency and selectivity for specific biological targets implicated in cancer and other diseases. The versatility of the quinazolin-4-one scaffold allows for its adaptation to fit the active sites of numerous enzymes, particularly protein kinases. nih.gov
Key biological targets for which novel quinazolin-4-one modulators are being developed include:
Aurora Kinases: These are critical regulators of the cell cycle, and their inhibition is a promising cancer therapy strategy. Novel quinazolin-4(3H)-one derivatives have been synthesized that show potent antiproliferative activity in non-small cell lung cancer (NSCLC) cells, including those resistant to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), by inhibiting Aurora kinase A. mdpi.com
Receptor Tyrosine Kinases (RTKs): EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR) are key targets in oncology. researchgate.net Research is focused on developing dual inhibitors. For example, hybrids of quinazolin-4-one and 3-cyanopyridin-2-one have been created as dual inhibitors of EGFR and BRAFV600E, a mutation that can confer resistance to EGFR inhibitors. nih.gov
Histone Deacetylases (HDACs): HDAC inhibitors are an emerging class of anticancer agents. Quinazoline-4-(3H)-one analogues have been designed as selective inhibitors of HDAC6, with some compounds showing potent activity in the nanomolar range. mdpi.com
Tankyrases (TNKS): As members of the poly (ADP-ribose) polymerase (PARP) family, tankyrases are involved in the Wnt signaling pathway, which is often dysregulated in cancer. 2-Aryl-quinazolinones have been optimized into potent and selective tankyrase inhibitors that modulate Wnt pathway activity. nih.gov
The table below summarizes selected examples of quinazolin-4-one derivatives and their targeted biological activities.
| Compound Type | Target(s) | Potency (IC₅₀ / GI₅₀) | Disease Context |
| Quinazolin-4(3H)-one derivative (BIQO-19) | Aurora Kinase A | ~1-5 µM (Antiproliferative) | Non-Small Cell Lung Cancer (NSCLC) |
| Quinazolin-4-one/3-cyanopyridin-2-one hybrid | EGFR / BRAFV600E | 1.20 - 1.80 µM (Antiproliferative) | Various Cancers |
| Quinazoline-based hydroxamic acid | HDAC6 | 150 nM | Various Cancers |
| 2-Aryl-quinazolinone (Compound 5k) | Tankyrase 1/2 | Potent (Specific IC₅₀ not stated) | Wnt-dependent Tumors |
| Quinazolin-4(3H)-one derivatives (2i, 3i) | CDK2 / HER2 / EGFR | 0.097 - 0.181 µM | Various Cancers |
This table is interactive and provides a summary of research findings.
Future work will involve high-throughput screening and computational modeling to identify novel analogues of this compound with enhanced selectivity, thereby minimizing off-target effects.
Elucidation of Detailed Molecular Mechanisms of Action for Identified Activities
Understanding the precise molecular mechanisms by which this compound analogues exert their biological effects is critical for their rational development as therapeutic agents. While initial studies have identified primary targets, further research is needed to unravel the downstream signaling pathways and cellular consequences of target modulation.
Key areas for mechanistic investigation include:
Cell Cycle Regulation: Quinazolin-4-one derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase. mdpi.commdpi.com Future studies will aim to identify the specific cyclin-dependent kinases (CDKs) and checkpoint proteins that are modulated, leading to this arrest. For instance, inhibition of Aurora kinase A by the derivative BIQO-19 leads to G2/M arrest in H1975 NSCLC cells. mdpi.com
Induction of Apoptosis: Many anticancer quinazolinones trigger programmed cell death. mdpi.com The elucidation of the specific apoptotic pathways (intrinsic vs. extrinsic) is a research priority. This involves studying the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, as well as the activation of caspases and the cleavage of substrates like PARP. mdpi.com
Inhibition of Tubulin Polymerization: Some 2-styrylquinazolin-4(3H)-ones act as inhibitors of tubulin polymerization, disrupting microtubule dynamics, which is essential for mitosis. nih.gov Molecular docking and biochemical assays will be used to confirm the binding site on tubulin and understand how these compounds interfere with microtubule assembly. mdpi.com
Enzyme-Inhibitor Interactions: For analogues targeting specific enzymes like kinases or HDACs, X-ray crystallography and advanced molecular modeling are essential to determine the exact binding mode. nih.govnih.gov These studies can reveal key hydrogen bonds, hydrophobic interactions, and π-π stacking that are crucial for inhibitory activity, guiding the design of more potent molecules. nih.govacs.org For example, docking studies have helped rationalize the dual EGFR/BRAFV600E inhibitory action of certain quinazolinone hybrids. nih.gov
Strategies for Overcoming Drug Resistance Mechanisms
A significant challenge in cancer therapy is the development of drug resistance. Future research on this compound analogues is increasingly focused on developing compounds that can circumvent known resistance mechanisms or re-sensitize resistant cells to existing therapies.
Promising strategies include:
Targeting Resistance-Conferring Mutations: Acquired mutations in drug targets, such as the T790M mutation in EGFR, can render first-generation inhibitors ineffective. Research is underway to design quinazolinone derivatives that can effectively inhibit both wild-type and mutated forms of the target protein. mdpi.com
Inhibiting Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibited target. One mechanism of resistance to EGFR inhibitors is the activation of pathways involving BRAFV600E. nih.gov Developing quinazolinones that simultaneously inhibit both EGFR and BRAF is a key strategy to overcome this. nih.gov
Overcoming Resistance in PARP Inhibitor (PARPi) Therapy: Primary resistance to PARP inhibitors is a clinical challenge. Novel 4-hydroxyquinazoline (B93491) derivatives are being investigated for their ability to enhance sensitivity in primary PARPi-resistant cell lines by mechanisms such as stimulating intracellular reactive oxygen species (ROS) and promoting apoptosis. mdpi.com
Developing Agents for Resistant Phenotypes: Certain quinazolin-4(3H)-one derivatives have shown efficacy against cancer cell lines that are inherently resistant to standard EGFR-TKIs (e.g., H1975, H1299). mdpi.com Identifying the unique vulnerabilities of these resistant cells and designing compounds to exploit them is a critical research direction.
Exploration of Multi-Targeting Approaches
The complexity of diseases like cancer, which often involve multiple dysregulated signaling pathways, has spurred interest in multi-target drugs. The quinazolin-4-one scaffold is well-suited for the design of single molecules that can modulate several biological targets simultaneously, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. nih.govmdpi.com
Future research in this area is focused on:
Dual Kinase Inhibition: Many cancers rely on the hyperactivity of multiple protein kinases. Researchers are designing quinazolin-4-one derivatives to co-target key kinases. Examples include dual inhibitors of EGFR and BRAFV600E, or multi-kinase inhibitors targeting Aurora kinases, FLT3, and others. nih.govnih.govnih.gov Structural modifications at the 6- and 7-positions of the quinazoline (B50416) core have been explored to develop orally bioavailable multi-kinase inhibitors. nih.gov
Combined Enzyme and Receptor Inhibition: Hybrid molecules are being synthesized to inhibit distinct classes of targets. For instance, quinazolin-4-one derivatives have been designed to co-target poly (ADP-ribose) polymerase-1 (PARP-1) and bromodomain-containing protein 4 (BRD4), two important targets in breast cancer therapy. mdpi.com
Integrated Pharmacophore Design: This approach involves computationally identifying the key structural features (pharmacophores) required for binding to different targets and integrating them into a single quinazolin-4-one-based molecule. This rational design strategy has been used to develop hybrids of quinazolin-4-one and 3-cyanopyridin-2-one. nih.gov The goal is to create synergistic interactions within a single molecule, offering advantages over administering multiple separate drugs. mdpi.com
Potential for Combination Therapies in Preclinical Models
In addition to developing multi-target single agents, exploring the use of this compound analogues in combination with existing therapies is a promising avenue. Combination therapy can achieve synergistic effects, lower required doses to reduce toxicity, and overcome drug resistance.
Future preclinical research will likely focus on:
Synergy with Standard Chemotherapy: Investigating the combination of novel quinazolinone derivatives with conventional cytotoxic agents. For example, a 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative showed a synergistic cytotoxic effect when combined with 5-fluorouracil (B62378) (5-FU) in oral squamous cell carcinoma cells. mdpi.com
Combination with Targeted Therapies: A key area of investigation is combining new quinazolinone-based inhibitors with established targeted drugs. Studies have shown that an Aurora kinase A inhibitor based on the quinazolin-4(3H)-one scaffold can act synergistically with the EGFR inhibitor gefitinib (B1684475) in EGFR-TKI-resistant NSCLC cells. mdpi.com This suggests a potential strategy for re-sensitizing tumors that have become resistant to first-line targeted treatments.
These preclinical studies are vital for identifying the most effective combination strategies and providing the rationale for their advancement into clinical trials.
Q & A
Q. What experimental methods are recommended for synthesizing 2-(4-fluorophenyl)-1H-quinazolin-4-one, and how can reaction conditions be optimized?
A common synthesis route involves condensation reactions between substituted benzaldehydes and amino precursors. For example, 4-fluorobenzaldehyde can be reacted with methyl thioacetate under reflux in ethanol with catalytic acetic acid, followed by cyclization to form the quinazolinone core . Optimization may include adjusting reaction time (monitored via TLC), solvent polarity, and temperature. Post-synthetic purification via recrystallization or column chromatography is critical for yield improvement.
Q. Which crystallographic tools are essential for determining the crystal structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Software suites like SHELX (for structure solution and refinement) and ORTEP-3 (for graphical representation) are widely used. Data collection requires a diffractometer, and validation tools like PLATON (for checking structural integrity) ensure accuracy. Key parameters include R-factors (<0.05 for high-quality data) and data-to-parameter ratios (>10:1) .
Q. How can preliminary anti-proliferative activity against cancer cell lines be assessed for this compound?
Use standardized assays like MTT or SRB on relevant cell lines (e.g., MCF-7 for breast cancer). IC50 values are calculated from dose-response curves. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments. Computational pre-screening via molecular docking against targets like Polo-like kinase 1 (Plk1) can prioritize compounds for testing .
Advanced Research Questions
Q. How can QSAR models guide the design of more potent this compound derivatives?
Develop a QSAR model using descriptors like logP, molecular weight, and electronic parameters (e.g., HOMO/LUMO energies). Validate the model using metrics:
Q. What strategies resolve discrepancies in crystallographic data, such as unexpected bond lengths or space groups?
Re-examine raw diffraction data for systematic errors (e.g., absorption corrections). Use SHELXL ’s restraints to refine problematic regions or test alternative space groups. Cross-validate with spectroscopic data (NMR, IR) to confirm functional groups. If twinning is suspected, employ the TWIN command in SHELXL .
Q. How can molecular docking studies predict binding modes of quinazolinone derivatives to Plk1?
Prepare the protein structure (PDB: 2OU7) by removing water molecules and adding hydrogens. Use AutoDock Vina with a grid box centered on the ATP-binding site. Validate docking poses by comparing with co-crystallized ligands. Prioritize compounds with docking scores ≤−8.0 kcal/mol and hydrogen bonds to Cys67 or Leu59 .
Q. What pharmacokinetic parameters should be evaluated to assess the drug-likeness of this compound?
- Lipinski’s Rule of Five : MW ≤500, logP ≤5, H-bond donors ≤5, H-bond acceptors ≤10.
- ADMET properties : Use tools like SwissADME to predict solubility, CYP450 interactions, and blood-brain barrier permeability. Derivatives with logP ~3.5 and topological polar surface area <140 Ų showed favorable profiles in preclinical studies .
Q. How can synthetic routes be modified to improve solubility without compromising activity?
Introduce hydrophilic groups (e.g., -OH, -NH2) at the 3-position of the quinazolinone ring. Balance hydrophilicity by retaining the 4-fluorophenyl moiety for target binding. Solubility can be measured via shake-flask method, and activity retained via Plk1 inhibition assays .
Q. What computational methods predict metabolic pathways and toxicity of quinazolinone derivatives?
Use Meteor Nexus or GLORY to identify potential Phase I/II metabolism sites (e.g., fluorophenyl ring oxidation). Toxicity risks (e.g., mutagenicity) are predicted via DEREK or ProTox-II . Validate with in vitro hepatocyte assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
